molecular formula C13H11N3O2S3 B5761935 4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide

4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide

Cat. No. B5761935
M. Wt: 337.4 g/mol
InChI Key: PFMXWIFQXGUQFF-UHFFFAOYSA-N
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Description

4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key enzyme involved in the signaling pathways of B-cell receptor (BCR) and cytokine receptor (CR) signaling.

Mechanism of Action

BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell development and activation. Upon binding of antigens to the 4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide, BTK is activated and phosphorylates downstream targets, leading to the activation of various signaling pathways. TAK-659 binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking downstream signaling and leading to decreased proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to selectively inhibit BTK activity, with minimal effects on other kinases. It has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. In preclinical studies, TAK-659 has demonstrated efficacy in inhibiting tumor growth and improving survival in animal models of B-cell malignancies.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 is its specificity for BTK, which allows for targeted inhibition of B-cell signaling pathways. However, TAK-659 has also been shown to have off-target effects on other kinases at high concentrations, which may limit its use in certain experiments. Additionally, TAK-659 is not currently approved for clinical use, which may limit its availability for researchers.

Future Directions

There are several potential future directions for the study of TAK-659. One area of interest is the development of combination therapies, such as the combination of TAK-659 with other targeted agents or chemotherapy drugs. Another area of interest is the study of TAK-659 in other B-cell malignancies, such as Waldenstrom macroglobulinemia and marginal zone lymphoma. Additionally, further studies are needed to investigate the potential off-target effects of TAK-659 and to optimize its dosing and administration in clinical settings.

Synthesis Methods

The synthesis of TAK-659 involves several steps, starting from the reaction of 4-nitrobenzenesulfonamide with 2-thiophenecarboxylic acid to yield 4-(2-thienyl)benzenesulfonamide. This intermediate is then reacted with thionyl chloride and potassium hydroxide to form 4-(2-thienyl)benzenesulfonyl chloride, which is further reacted with 4-amino-1,3-thiazole-2-amine to yield TAK-659. The overall yield of this synthesis is around 30%, and the purity of the final product is typically greater than 98%.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, TAK-659 has been shown to inhibit BTK activity and downstream signaling, leading to decreased proliferation and survival of cancer cells. TAK-659 has also been studied in combination with other agents, such as the PI3K inhibitor idelalisib, and has shown synergistic effects in vitro and in vivo.

properties

IUPAC Name

4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S3/c14-21(17,18)10-5-3-9(4-6-10)15-13-16-11(8-20-13)12-2-1-7-19-12/h1-8H,(H,15,16)(H2,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMXWIFQXGUQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Thiophen-2-yl-1,3-thiazol-2-yl)amino]benzenesulfonamide

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